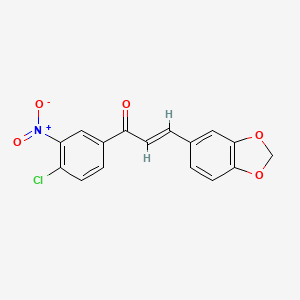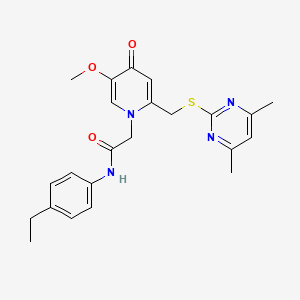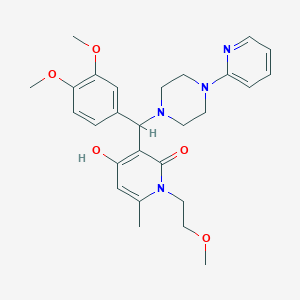![molecular formula C18H24N6O3 B2904476 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034542-90-8](/img/structure/B2904476.png)
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxy group, a methyl group, a pyrazole ring, a piperazine ring, and a carbonyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the pyrazole and piperazine rings suggests that the compound likely has a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group is often involved in nucleophilic addition reactions, while the pyrazole ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and carbonyl groups could make the compound soluble in polar solvents .Scientific Research Applications
Molecular Interaction Studies
Compounds with pyrazole and piperazine motifs have been extensively studied for their interactions with biological receptors. For instance, studies on cannabinoid receptors have utilized molecular orbital methods to analyze the conformational behaviors of pyrazole-based antagonists, providing insights into the structural requirements for binding to cannabinoid receptors. These studies help in understanding how modifications in the chemical structure can influence receptor affinity and antagonist activity, which is crucial for designing targeted therapeutic agents (Shim et al., 2002).
Antimicrobial and Antimycobacterial Activities
Research into pyridine derivatives, including those synthesized from amino substituted benzothiazoles and acid chlorides, has demonstrated variable antimicrobial activities against bacteria and fungi. These studies highlight the potential of such compounds in developing new antimicrobial agents, addressing the growing concern over antimicrobial resistance. The structure-activity relationship (SAR) knowledge gained from these studies can inform the synthesis of novel compounds with enhanced antimicrobial efficacy (Patel et al., 2011).
Structural Analyses and Chemical Synthesis
Investigations into the synthesis and structure of heterocyclic compounds, such as isomorphous methyl- and chloro-substituted small heterocyclic analogs, contribute to a deeper understanding of chemical reactivity, isomorphism, and the chlorine-methyl exchange rule. These findings are pertinent to drug design and development, offering pathways to synthesize novel compounds with potential therapeutic applications (Swamy et al., 2013).
Receptor Binding Assays and Pharmacological Characterization
The synthesis and in vitro receptor binding assays of pyrazolo[1,5-a]pyridines underscore the significance of these compounds in pharmacological research. By evaluating their affinity constants for dopamine receptors, researchers can identify potential candidates for further development into drugs targeting neurological disorders. This approach demonstrates the utility of chemical synthesis in exploring the therapeutic potential of novel compounds (Guca, 2014).
Anticancer Activity Evaluation
Compounds with pyrazolo and pyridine frameworks have been synthesized and evaluated for their anticancer activity, illustrating the potential of these molecules in cancer research. By exploring different structural modifications, researchers aim to enhance the anticancer efficacy and selectivity of these compounds, contributing to the discovery of new therapeutic agents (R.V.Sidhaye et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the relaxation of smooth muscle cells and reduction of inflammatory cell activity, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 is involved in the regulation of cardiac and smooth muscle contractility, while PDE4 plays a role in modulating inflammation by regulating the release of pro-inflammatory mediators from immune cells. Therefore, the dual inhibition of these enzymes can lead to both bronchodilation and anti-inflammatory effects .
Pharmacokinetics
It is known that the compound is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially enhancing its efficacy and reducing systemic side effects.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can lead to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD) . In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies .
Action Environment
The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the efficiency of drug delivery can be affected by the patient’s inhalation technique and the performance of the nebulizer. Furthermore, factors such as air quality and exposure to allergens or irritants can influence the severity of COPD symptoms and thus the perceived efficacy of the treatment .
Safety and Hazards
properties
IUPAC Name |
[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-21-12-14(16(20-21)27-2)17(25)22-7-9-23(10-8-22)18(26)15-11-13-5-3-4-6-24(13)19-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJVMJXRQSVZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)

![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)



